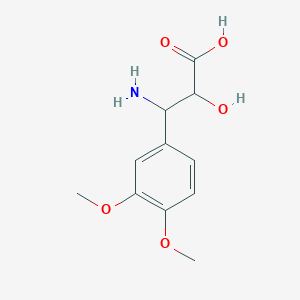
3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylpropanoic acid, characterized by the presence of amino, hydroxyl, and dimethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate compound.
Reduction: The intermediate is then reduced to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反应分析
Types of Reactions
3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce various amides or sulfonamides.
科学研究应用
3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The dimethoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propionic acid: Similar structure but lacks the hydroxyl group.
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks both the amino and hydroxyl groups.
3,4-Dimethoxyphenylalanine: Contains an amino group but differs in the position of the hydroxyl group.
Uniqueness
3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, along with the dimethoxyphenyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLAAHVRBTUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













